3-Phenylpyridin-2-ylamine
Overview
Description
3-Phenylpyridin-2-ylamine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules and materials with unique optical and electronic properties. The compound is characterized by the presence of a phenyl group attached to the pyridine ring at the third position, which significantly influences its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of derivatives of 3-phenylpyridin-2-ylamine has been explored in several studies. An efficient method for synthesizing 3-amino-4-phenylpyridine derivatives involves lithiation followed by reaction with iodine to afford 4-iodo-3-pivaloylaminopyridines, which are then cross-coupled with phenylboronic acids to yield CD ring models of streptonigrin . Additionally, a variety of N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides have been synthesized using 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride . Moreover, a protocol for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines couples 2-aminopyridine with various carbonyl compounds using an α-bromination shuttle mechanism .
Molecular Structure Analysis
The molecular structure of 3-phenylpyridin-2-ylamine derivatives has been elucidated using single-crystal X-ray diffraction analysis. For instance, the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol were determined, revealing intermolecular hydrogen bonds that stabilize the structures . Similarly, the structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed both experimentally and theoretically, showing good agreement between X-ray diffraction data and computational predictions .
Chemical Reactions Analysis
The reactivity of 3-phenylpyridin-2-ylamine derivatives is influenced by the substituents on the phenyl and pyridine rings. For example, the synthesis of luminescent tricarbonylrhenium(I) polypyridine estradiol conjugates involves the coordination of pyridine derivatives to the rhenium center, which affects the photophysical and electrochemical properties of the complexes . Additionally, the modification of the methyl group of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine to produce an unnatural amino acid demonstrates the versatility of the pyridine moiety in forming complex structures with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-phenylpyridin-2-ylamine derivatives are diverse, depending on their structural features. Dipyrenyl-based triarylamines exhibit green fluorescence emissions with high quantum yields and thermal stability, with their photoelectric properties being influenced by the substituents on the benzene ring . Gold(III) complexes with 2-phenylpyridine and thiolate ligands have been synthesized, showing square-planar coordination around the gold atom and demonstrating cytotoxic activity against cancer cell lines . These studies highlight the importance of 3-phenylpyridin-2-ylamine derivatives in the development of materials with potential applications in electronics, photonics, and medicine.
Scientific Research Applications
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Fluorescent Protein Antibodies
- Field : Biochemistry
- Application : Nanobodies against fluorescent proteins were used in super-resolution microscopy imaging when tagged with organic dyes .
- Method : The small size of nanobodies allows them to be used as tracers for intracellular imaging after ligation with fluorescent molecules, enzymes, peptides, receptors, biotin, and other drugs .
- Results : The use of these nanobodies in super-resolution microscopy imaging has been successful, but the paper does not provide specific quantitative data .
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Chemodivergent Synthesis
- Field : Organic Chemistry
- Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
- Results : The synthesis was successful, but the paper does not provide specific quantitative data .
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Inhibition of Proliferation in Leukemia Cells
- Field : Medical Research
- Application : A series of novel 2-phenylaminopyrimidine (PAP) derivatives structurally related to STI-571 were designed and synthesized .
- Method : The abilities of these compounds to inhibit proliferation were tested in human chronic myeloid leukemia K562 cells .
- Results : The paper does not provide specific quantitative data, but it does mention that the compounds were successful in inhibiting proliferation .
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Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells
- Field : Medical Research
- Application : A series of novel 2-phenylaminopyrimidine (PAP) derivatives structurally related to STI-571 were designed and synthesized .
- Method : The abilities of these compounds to inhibit proliferation were tested in human chronic myeloid leukemia K562 cells .
- Results : (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) was the most effective cell growth inhibitor and was 3-fold more potent than STI-571 .
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Synthesis of N-(Pyridin-2-yl)imidates
- Field : Organic Chemistry
- Application : A facile, green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported .
- Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
- Results : The synthesis was successful, but the paper does not provide specific quantitative data .
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- Method : The paper does not provide specific details on the methods of application or experimental procedures .
- Results : The paper does not provide specific quantitative data, but it does mention that the compounds were successful .
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Multicolor Fluorescent and Phosphorescent Behavior
- Field : Photophysics
- Application : The development of purely organic materials showing multicolor fluorescent and phosphorescent behavior represents a formidable challenge in view of practical applications .
- Method : The rich photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, comprising excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase, is investigated by means of steady state, time resolved and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
- Results : By proper excitation wavelength, dual fluorescence and dual phosphorescence of molecular origin can be observed together with low energy phosphorescences resulting from aggregate species .
-
Inhibition of Proliferation in Leukemia Cells
- Field : Medical Research
- Application : A series of novel 2-phenylaminopyrimidine (PAP) derivatives structurally related to STI-571 were designed and synthesized .
- Method : The abilities of these compounds to inhibit proliferation were tested in human chronic myeloid leukemia K562 cells .
- Results : (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) was the most effective cell growth inhibitor and was 3-fold more potent than STI-571 .
-
Synthesis of N-(Pyridin-2-yl)imidates
- Field : Organic Chemistry
- Application : A facile, green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported .
- Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
- Results : The synthesis was successful, but the paper does not provide specific quantitative data .
Safety And Hazards
properties
IUPAC Name |
3-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNUAWQULNUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376457 | |
Record name | 3-Phenylpyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridin-2-ylamine | |
CAS RN |
87109-10-2 | |
Record name | 3-Phenylpyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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